The compound 2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex organic molecule that belongs to the class of isoquinoline derivatives. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring, and they are known for their diverse biological activities. This particular compound features substituents that include p-tolyl and m-tolyl groups, as well as an oxadiazole moiety, which is known for its pharmaceutical relevance.
This compound can be classified under heterocyclic compounds due to the presence of nitrogen in the oxadiazole ring. It is synthesized through various organic chemistry methods, which often involve multi-step processes to introduce the necessary functional groups. The oxadiazole unit contributes to the compound's potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one typically involves several key steps:
The molecular formula for 2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one can be represented as .
The chemical reactivity of this compound can be explored through several types of reactions:
The mechanism of action for compounds like 2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one often involves:
The physical properties of this compound include:
Chemical stability can be assessed under various conditions (e.g., pH variations, temperature). The presence of functional groups like oxadiazoles may impart certain reactivity patterns typical for heterocycles.
Compounds like 2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one have potential applications in:
The integration of isoquinolinone and 1,2,4-oxadiazole frameworks generates a structurally unique chemotype exemplified by 2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one (molecular formula: C₃₁H₂₃N₃O₂). This hybrid architecture merges the planar, electron-deficient isoquinolinone system (a fused bicyclic structure featuring a benzene ring annulated to a pyridinone moiety) with the angular, dipolar 1,2,4-oxadiazole ring [7]. The covalent linkage between these heterocycles occurs at the 4-position of the isoquinolinone and the 5-position of the oxadiazole, creating an extended π-conjugated system that enhances intermolecular interactions with biological targets [4] [9]. This molecular design leverages the complementary pharmacological profiles of both scaffolds: Isoquinolinones exhibit intrinsic affinity for kinase ATP-binding pockets and DNA-intercalating sites, while 1,2,4-oxadiazoles serve as hydrolytically stable bioisosteres for ester and amide functionalities, resisting enzymatic degradation [5] [9]. The resultant hybrid demonstrates enhanced pharmacokinetic properties, including improved membrane permeability and metabolic stability, as evidenced by its inclusion in investigational kinase inhibitors [7].
Table 1: Structural and Physicochemical Properties of Key Isoquinolinone-Oxadiazole Hybrids
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | |
|---|---|---|---|---|
| Target Compound | C₃₁H₂₃N₃O₂ | 469.54 | p-tolyl at N2; m-tolyl at oxadiazole C3 | |
| 2-(3,4-dimethylphenyl) analog | C₂₆H₂₁N₃O₂ | 407.47 | 3,4-dimethylphenyl at N2; p-tolyl at oxadiazole C3 | |
| 2-(3-methoxyphenyl) analog | C₂₅H₁₉N₃O₃ | 409.44 | 3-methoxyphenyl at N2; o-tolyl at oxadiazole C3 | [3] |
The strategic incorporation of para-tolyl (p-tolyl) and meta-tolyl (m-tolyl) substituents constitutes a critical structure-activity relationship element. Positioned on the isoquinolinone nitrogen (N2) and the 3-position of the oxadiazole ring, respectively, these substituents exert multifaceted influences:
Electronic Modulation: The methyl groups (-CH₃) function as moderate electron-donating substituents via hyperconjugation and inductive effects. The p-tolyl group on the isoquinolinone nitrogen elevates the electron density of the adjacent carbonyl group, potentially enhancing hydrogen-bond acceptor capacity towards target proteins like kinases or DNA topoisomerases [7]. Conversely, the m-tolyl group on the oxadiazole modifies the dipole moment of the heterocycle, influencing its interaction with charged or polar residues in enzyme active sites [5] [9].
Steric and Hydrophobic Contributions: The methyl groups introduce localized hydrophobic domains. The p-tolyl methyl group creates a compact hydrophobic pocket near the isoquinolinone scaffold, favoring van der Waals contacts with non-polar residues (e.g., leucine, valine, phenylalanine). The meta-positioned methyl on the distal tolyl ring projects orthogonally, potentially filling a secondary hydrophobic cleft in target binding sites. This steric complementarity is crucial for selective target inhibition, as demonstrated in kinase inhibitor patents where analogous tolyl-substituted compounds exhibit enhanced potency over unsubstituted phenyl analogs [7]. Computational models indicate the dihedral angle between the m-tolyl ring and the oxadiazole plane optimizes at ~30-45°, facilitating optimal π-stacking or hydrophobic burial [5].
Figure 1: Steric Map of Tolyl Interactions
Isoquinolinone Core | N-p-tolyl (Hydrophobic Pocket 1) | Oxadiazole Ring | C3-m-tolyl (Hydrophobic Pocket 2, angled projection) The distinct pharmacophoric elements embedded within this hybrid structure underpin its potential bioactivity:
Geometry: The bond angles and distances within the oxadiazole (C-O ~1.36 Å, C-N ~1.31 Å) provide near-isosteric geometry to amide bonds, enabling seamless integration into pharmacophores designed for targets like peptide deformylase or proteases [4] [9].
Isoquinolinone as a Privileged Scaffold: The 2-substituted-1,2-dihydroisoquinolin-1-one core delivers essential binding determinants:
Table 2: Pharmacophoric Contributions of Core Moieties
| Pharmacophoric Element | Molecular Target Interactions | Biological Consequence |
|---|---|---|
| 1,2,4-Oxadiazole Ring (N4, N1) | Hydrogen bond acceptance; Dipole-dipole interactions | Enzyme inhibition (e.g., kinases, peptide deformylase) |
| Isoquinolinone Carbonyl (C1=O) | Strong hydrogen bond acceptance; Coordination to metal ions | DNA binding; Enzyme active site recognition |
| p-tolyl at N2 | Hydrophobic burial; Van der Waals contacts | Enhanced binding affinity; Selectivity modulation |
| m-tolyl at Oxadiazole C3 | Directional hydrophobic projection; Steric constraint | Access to auxiliary binding pockets; Selectivity filter |
The synergistic integration of these pharmacophores creates a multifunctional ligand capable of simultaneous engagement with diverse sub-sites in therapeutic targets. This is evidenced by related 1,2,4-oxadiazole-isoquinoline hybrids demonstrating potent activity against bacterial pathogens (Xanthomonas oryzae) and cancer-relevant kinases, validating the design rationale [4] [9]. The structural conservation of these motifs across bioactive analogs underscores their significance in modern drug discovery paradigms.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5